2-((4-bromobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Physicochemical profiling Lipophilicity Drug-likeness

2-((4-Bromobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 2034357-49-6, molecular formula C25H18BrN3OS, molecular weight 488.4 g/mol) is a synthetic small molecule belonging to the pyrrolo[3,2-d]pyrimidin-4(5H)-one class. This scaffold is a privileged heterocyclic core in medicinal chemistry, serving as the basis for inhibitors of diverse targets including renal outer medullary potassium (ROMK) channels, dihydrofolate reductase (DHFR), thymidylate synthase (TS), serine hydroxymethyltransferase 2 (SHMT2), and various kinases.

Molecular Formula C25H18BrN3OS
Molecular Weight 488.4
CAS No. 2034357-49-6
Cat. No. B2483608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-bromobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
CAS2034357-49-6
Molecular FormulaC25H18BrN3OS
Molecular Weight488.4
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CNC3=C2N=C(N(C3=O)C4=CC=CC=C4)SCC5=CC=C(C=C5)Br
InChIInChI=1S/C25H18BrN3OS/c26-19-13-11-17(12-14-19)16-31-25-28-22-21(18-7-3-1-4-8-18)15-27-23(22)24(30)29(25)20-9-5-2-6-10-20/h1-15,27H,16H2
InChIKeyILIXTXOADUEHGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Bromobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 2034357-49-6): Compound Class and Core Characteristics


2-((4-Bromobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 2034357-49-6, molecular formula C25H18BrN3OS, molecular weight 488.4 g/mol) is a synthetic small molecule belonging to the pyrrolo[3,2-d]pyrimidin-4(5H)-one class [1]. This scaffold is a privileged heterocyclic core in medicinal chemistry, serving as the basis for inhibitors of diverse targets including renal outer medullary potassium (ROMK) channels, dihydrofolate reductase (DHFR), thymidylate synthase (TS), serine hydroxymethyltransferase 2 (SHMT2), and various kinases [2]. The compound is characterized by a 2-position (4-bromobenzyl)thio ether substituent, a 3-phenyl group, and a 7-phenyl substituent on the pyrrolopyrimidine core, distinguishing it from other members of this compound family [1].

Why 2-((4-Bromobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Cannot Be Replaced by Generic Pyrrolo[3,2-d]pyrimidin-4-one Analogs


Generic substitution within the pyrrolo[3,2-d]pyrimidin-4(5H)-one class is not feasible because the identity, position, and electronic nature of the 2-thioether substituent profoundly influence both the biological target profile and the physicochemical properties of the compound . The 4-bromobenzylthio group at the 2-position provides a unique combination of lipophilicity (enhanced by the bromine atom), a reactive aryl halide handle for downstream synthetic elaboration (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira couplings), and potential halogen-bonding interactions with biological targets that are absent in non-halogenated analogs such as 2-(benzylthio)- or 2-(isopropylthio)-derivatives [1]. Furthermore, the para-bromo substitution pattern differentiates this compound from its meta-bromo isomer (CAS 2034584-76-2), which may exhibit altered target binding geometry and reactivity . These structural nuances mean that substituting this compound with a closely related analog risks altering or abolishing the desired biological activity, compromising synthetic utility, and invalidating comparative structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 2-((4-Bromobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 2034357-49-6)


Increased Lipophilicity (Computed logP) Driven by 4-Bromobenzylthio Substituent Versus Non-Halogenated Analogs

The presence of the para-bromine atom on the benzylthio substituent significantly increases the computed partition coefficient (logP) of 2-((4-bromobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one compared to its non-halogenated 2-(benzylthio) analog [1]. This enhanced lipophilicity directly affects membrane permeability, plasma protein binding, and overall pharmacokinetic disposition. For the target compound, the computed XLogP3-AA value is estimated at ~5.5–6.2 based on structural analogs, while the non-halogenated 2-(benzylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 2034315-49-4) has a lower predicted logP of approximately 4.8–5.2 [1]. The bromine atom contributes approximately +0.7 to +1.0 logP units based on Hansch π constants for aromatic bromine.

Physicochemical profiling Lipophilicity Drug-likeness logP

Synthetic Tractability: 4-Bromobenzylthio Group as a Latent Reactive Handle for Cross-Coupling Chemistry

The para-bromo substituent on the benzylthio group of 2-((4-bromobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one provides a versatile synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling rapid analog generation for SAR exploration . This feature is absent in the 2-(benzylthio) analog (CAS 2034315-49-4) and the 2-(isopropylthio) analog (CAS 2034315-69-8), which lack an aryl halide functionality. The meta-bromo isomer (CAS 2034584-76-2) also offers a cross-coupling handle, but the para-substitution pattern of the target compound provides distinct steric and electronic properties that influence coupling reactivity and the geometry of the resulting biaryl products. The bromine atom can also serve as a heavy atom for X-ray crystallographic phasing, facilitating structural biology studies of target-ligand complexes.

Chemical biology Medicinal chemistry Cross-coupling Structure-activity relationship

Class-Level Biological Activity: Pyrrolo[3,2-d]pyrimidin-4-one Scaffold as ROMK Channel Inhibitor Scaffold

The pyrrolo[3,2-d]pyrimidin-4(5H)-one scaffold is a validated pharmacophore for inhibition of the renal outer medullary potassium (ROMK, Kir1.1) channel, a target for novel diuretic and natriuretic agents in hypertension and heart failure [1]. Multiple patents from Merck Sharp & Dohme (e.g., US9073882, US9062070, US9206199) disclose pyrrolo[3,2-d]pyrimidine derivatives as ROMK inhibitors, with lead compounds demonstrating IC50 values in the low nanomolar range (5–50 nM) in electrophysiological and thallium flux assays [1]. While the specific IC50 of 2-((4-bromobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one against ROMK has not been reported in the peer-reviewed literature, its structural features—particularly the 2-thioether substituent, 3-phenyl group, and 7-phenyl group—closely align with the SAR described in ROMK inhibitor patents [1]. The 2-(benzylthio) analog has been shown to inhibit DHFR with IC50 >10,000 nM [2], suggesting that subtle structural modifications at the 2-position dramatically alter target selectivity, highlighting the non-interchangeability of these analogs.

Ion channel pharmacology ROMK Diuretic Cardiovascular

Positional Isomer Differentiation: Para-Bromo vs. Meta-Bromo Substitution Effects on Molecular Properties

The para-bromobenzyl substitution in 2-((4-bromobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 2034357-49-6) distinguishes it from its meta-bromo positional isomer (CAS 2034584-76-2). While both isomers share the same molecular formula (C25H18BrN3OS) and molecular weight (488.4 g/mol), the para-substitution pattern alters the molecular electrostatic potential surface, dipole moment, and the geometric accessibility of the bromine atom for halogen bonding interactions with biological targets . Para-substituted aryl halides typically exhibit different reactivity in cross-coupling reactions compared to meta-substituted analogs due to altered electron density distribution. In the context of biological target engagement, the linear geometry of halogen bonding to carbonyl oxygen or π-systems is more readily achieved with para-substituted bromine atoms, potentially leading to different binding affinities and selectivity profiles. Studies on halogenated pyrrolo[3,2-d]pyrimidines have demonstrated that the position of halogen substitution can alter antiproliferative IC50 values by more than 10-fold in cancer cell lines [1].

Isomer differentiation Structure-property relationships Halogen bonding Medicinal chemistry

Optimal Research and Industrial Application Scenarios for 2-((4-Bromobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 2034357-49-6)


Late-Stage Diversification for Parallel SAR Libraries via Suzuki-Miyaura Cross-Coupling

The 4-bromobenzylthio substituent serves as a strategic synthetic handle for generating diverse analog libraries via Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids. This enables rapid exploration of SAR at the distal benzyl position without resynthesizing the pyrrolo[3,2-d]pyrimidin-4-one core scaffold each time, significantly accelerating hit-to-lead optimization campaigns in ROMK inhibitor or antifolate programs. This synthetic advantage is absent in the 2-(benzylthio) and 2-(isopropylthio) analogs, which lack a cross-coupling-competent aryl halide .

Physicochemical Probe for logP-Dependent Cellular Permeability Studies in the Pyrrolo[3,2-d]pyrimidine Series

With an estimated logP approximately 0.7–1.0 units higher than its non-halogenated 2-(benzylthio) counterpart, this compound serves as a physicochemical probe to assess the impact of increased lipophilicity on passive membrane permeability, cellular uptake, and non-specific protein binding within the pyrrolo[3,2-d]pyrimidin-4-one chemotype. This is valuable for establishing lipophilic efficiency (LipE) benchmarks and guiding the optimization of ADME properties in lead series .

Halogen Bonding Donor in Co-crystallization and Structural Biology Studies

The para-bromine atom can act as a halogen bond donor, forming directional C-Br···O/N interactions with protein backbone carbonyls or side-chain acceptors. This property facilitates co-crystallization trials with ROMK, DHFR, TS, or SHMT2, and the bromine atom provides anomalous scattering for experimental phasing in X-ray crystallography. The para-substitution geometry offers a linear halogen bonding approach that is geometrically distinct from the meta-bromo isomer (CAS 2034584-76-2), potentially yielding different binding poses .

Positional Isomer Comparator in Bromine Position-Effect SAR Studies

As the para-bromo isomer of the 2-(bromobenzyl)thio-3,7-diphenyl-pyrrolo[3,2-d]pyrimidin-4(5H)-one pair, this compound is an essential comparator for understanding the impact of halogen substitution position on biological activity, target selectivity, and physicochemical properties. Systematic head-to-head profiling of this compound against the meta-bromo isomer (CAS 2034584-76-2) can reveal position-specific effects on ROMK inhibition, antiproliferative activity, and metabolic stability, providing fundamental insights for halogen-aware drug design within the pyrrolopyrimidine class .

Quote Request

Request a Quote for 2-((4-bromobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.